molecular formula C22H25N3O5S B217558 10-(N-(2-(Dimethylamino)ethyl)glycyl)phenothiazine maleate (1:1) CAS No. 100770-17-0

10-(N-(2-(Dimethylamino)ethyl)glycyl)phenothiazine maleate (1:1)

Cat. No. B217558
CAS RN: 100770-17-0
M. Wt: 443.5 g/mol
InChI Key: YZNQXKVXAWSXRO-BTJKTKAUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-(N-(2-(Dimethylamino)ethyl)glycyl)phenothiazine maleate (1:1) is a chemical compound that belongs to the family of phenothiazine derivatives. It is a synthetic molecule that has been extensively studied for its potential applications in scientific research.

Scientific Research Applications

10-(N-(2-(Dimethylamino)ethyl)glycyl)phenothiazine maleate (1:1) has been extensively studied for its potential applications in scientific research. It has been shown to have antipsychotic, antidepressant, and anxiolytic properties. It has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia.

Mechanism of Action

The exact mechanism of action of 10-(N-(2-(Dimethylamino)ethyl)glycyl)phenothiazine maleate (1:1) is not fully understood. However, it is believed to work by blocking the dopamine receptors in the brain. This leads to a decrease in dopamine activity, which is thought to be responsible for its antipsychotic and antidepressant effects.
Biochemical and Physiological Effects:
10-(N-(2-(Dimethylamino)ethyl)glycyl)phenothiazine maleate (1:1) has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of serotonin and norepinephrine in the brain, which are neurotransmitters that are involved in mood regulation. It has also been shown to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 10-(N-(2-(Dimethylamino)ethyl)glycyl)phenothiazine maleate (1:1) in lab experiments is its well-established pharmacological profile. It has been extensively studied and its effects are well-known. However, one of the limitations of using this compound is its potential toxicity. It can be toxic at high doses, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 10-(N-(2-(Dimethylamino)ethyl)glycyl)phenothiazine maleate (1:1). One direction is to further study its potential use in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. Another direction is to study its potential use in the treatment of addiction and substance abuse disorders. Finally, there is a need for further studies to determine the optimal dosing and administration of this compound in order to minimize its potential toxicity.
Conclusion:
In conclusion, 10-(N-(2-(Dimethylamino)ethyl)glycyl)phenothiazine maleate (1:1) is a synthetic molecule that has been extensively studied for its potential applications in scientific research. It has been shown to have antipsychotic, antidepressant, and anxiolytic properties. It has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia. While it has several advantages, such as its well-established pharmacological profile, it also has limitations, such as its potential toxicity. Further studies are needed to determine its optimal use and potential applications.

Synthesis Methods

The synthesis of 10-(N-(2-(Dimethylamino)ethyl)glycyl)phenothiazine maleate (1:1) involves the reaction of phenothiazine with N-(2-dimethylaminoethyl)glycine in the presence of maleic acid. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions. The resulting product is a white crystalline solid that is soluble in water.

properties

CAS RN

100770-17-0

Molecular Formula

C22H25N3O5S

Molecular Weight

443.5 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;2-[2-(dimethylamino)ethylamino]-1-phenothiazin-10-ylethanone

InChI

InChI=1S/C18H21N3OS.C4H4O4/c1-20(2)12-11-19-13-18(22)21-14-7-3-5-9-16(14)23-17-10-6-4-8-15(17)21;5-3(6)1-2-4(7)8/h3-10,19H,11-13H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

YZNQXKVXAWSXRO-BTJKTKAUSA-N

Isomeric SMILES

CN(C)CCNCC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31.C(=C\C(=O)O)\C(=O)O

SMILES

CN(C)CCNCC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31.C(=CC(=O)O)C(=O)O

Canonical SMILES

CN(C)CCNCC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31.C(=CC(=O)O)C(=O)O

synonyms

(beta-Dimethylaminoethyl)aminoacetyl-10-phenothiazine maleate

Origin of Product

United States

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